

Ani9: A Selective Anoctamin-1 (ANO1) Chloride Channel Blocker – A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability. [1][2] Dysregulation of ANO1 function has been increasingly implicated in the pathophysiology of various diseases, such as asthma, hypertension, diarrhea, pain, and the progression of several cancers.[1][2][3] This has positioned ANO1 as a promising therapeutic target. **Ani9**, a potent and selective small-molecule inhibitor of ANO1, has emerged as a critical pharmacological tool for studying ANO1 function and as a potential candidate for drug development.[1][4] This technical guide provides an in-depth overview of **Ani9**, focusing on its quantitative data, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

Ani9 was identified through a high-throughput screening of 54,400 synthetic small molecules and stands out for its submicromolar potency and high selectivity for ANO1.[1][5] Its pharmacological profile is summarized in the tables below.

Table 1: Potency of Ani9 and Other ANO1 Inhibitors



Compound	Target	Assay Type	IC50 Value
Ani9	ANO1	Apical Membrane Current (FRT-ANO1 cells)	77 ± 1.1 nM[1][5]
T16Ainh-A01	ANO1	Apical Membrane Current (FRT-ANO1 cells)	1.39 ± 0.59 μM[1][5]
MONNA	ANO1	Apical Membrane Current (FRT-ANO1 cells)	1.95 ± 1.16 μM[1][5]

Table 2: Selectivity Profile of Ani9

Compound	Channel	Concentration	% Inhibition / Effect
Ani9	ANO2	1 μΜ	No significant effect[1] [5]
Ani9	ANO2	10 μΜ	10 ± 1.6% inhibition[1] [5]
T16Ainh-A01	ANO2	10 μΜ	Potent inhibition[1]
MONNA	ANO2	10 μΜ	Potent inhibition[1]
Ani9	CFTR	Up to 30 μM	No effect[1]
Ani9	ENaC	Up to 30 μM	No effect[1]
Ani9	VRAC	1 μΜ	Hardly affected activity[5]

Table 3: Effect of Ani9 on ATP-Induced ANO1 Chloride Currents (Whole-Cell Patch Clamp)



Ani9 Concentration	% Inhibition of ANO1 Current
50 nM	52.0 ± 3.7%[1][5]
100 nM	95.4 ± 0.5%[1][5]
1 μΜ	98.7 ± 0.5%[1][5]

Mechanism of Action

Ani9 acts as a reversible inhibitor of the ANO1 chloride channel.[1][5] Studies have shown that after treatment with 1 μ M **Ani9**, which results in almost complete inhibition of ATP-induced ANO1 activation, washing the cells six times significantly decreases the inhibitory effect.[1][5] Importantly, **Ani9**'s inhibitory action is not mediated by alterations in intracellular calcium signaling, a common off-target effect of other ANO1 inhibitors.[1][6]

Experimental Protocols

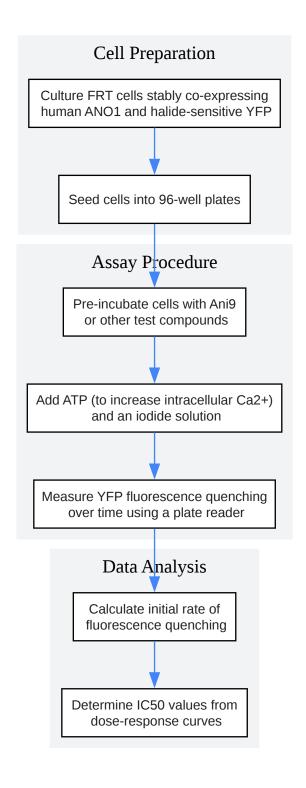
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize **Ani9**.

High-Throughput Screening for ANO1 Inhibitors using YFP Quenching Assay

This cell-based assay is designed for the high-throughput screening of ANO1 inhibitors and relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[7]

Experimental Workflow:





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Caption: High-Throughput Screening Workflow for ANO1 Inhibitors.

Principle:



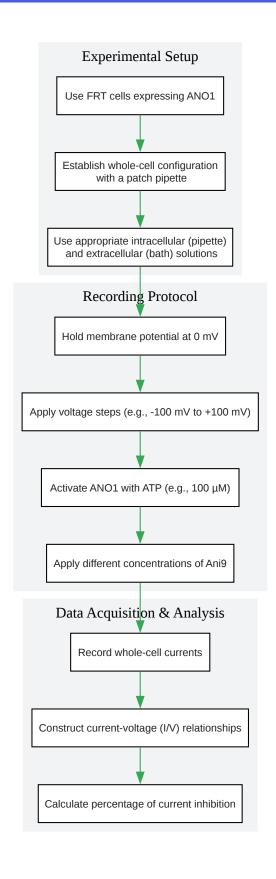
- Fischer Rat Thyroid (FRT) cells are genetically engineered to stably express both human
 ANO1 and a halide-sensitive YFP mutant.[7]
- An agonist, such as ATP, is used to activate endogenous purinergic receptors, leading to an increase in intracellular calcium concentration ([Ca2+]).[7]
- The rise in [Ca2+] activates the ANO1 channel, allowing iodide ions (I-) to enter the cell.[7]
- The influx of I- quenches the fluorescence of the YFP.[7]
- In the presence of an ANO1 inhibitor like **Ani9**, the channel is blocked, preventing I- influx and thus inhibiting YFP fluorescence quenching.[7] The degree of inhibition is proportional to the potency of the compound.

Electrophysiological Recordings

Whole-cell patch-clamp and apical membrane current measurements are employed to directly assess the effect of **Ani9** on ANO1 channel activity.

Whole-Cell Patch-Clamp Protocol:





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Caption: Whole-Cell Patch-Clamp Protocol for Ani9 Evaluation.



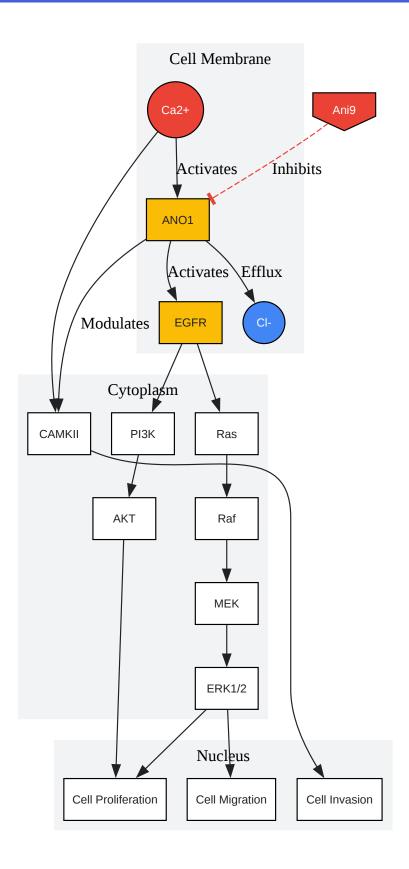
Measurement of Apical Membrane Current:

- FRT-ANO1 cells are cultured on permeable supports.
- The basolateral membrane is permeabilized with amphotericin B to control the intracellular ionic composition.
- A transepithelial chloride gradient is established (e.g., low apical chloride and high basolateral chloride).[1]
- ANO1 is activated with an agonist like ATP.
- The change in apical membrane current is measured in the absence and presence of varying concentrations of Ani9 to determine the IC50 value.[1]

ANO1 Signaling Pathways and a Potential Role for Ani9

ANO1 is implicated in various signaling pathways that are crucial for cell proliferation, migration, and invasion, particularly in the context of cancer.[2][3][8] Inhibition of ANO1 by **Ani9** can potentially modulate these pathways.





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